An In-depth Technical Guide to 10-Methyl-10-deazaaminopterin: Chemical Structure, Properties, and Antitumor Activity
An In-depth Technical Guide to 10-Methyl-10-deazaaminopterin: Chemical Structure, Properties, and Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 10-Methyl-10-deazaaminopterin, a potent antifolate agent with significant antitumor potential. The information is curated for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
10-Methyl-10-deazaaminopterin is a synthetic analog of the folic acid antagonist aminopterin. The key structural modification is the substitution of the nitrogen atom at the 10th position with a carbon atom, to which a methyl group is attached. This alteration significantly impacts the molecule's conformational flexibility and its interaction with its biological target, dihydrofolate reductase (DHFR).
Chemical Structure:
The chemical structure of 10-Methyl-10-deazaaminopterin is presented below:
Physicochemical and Biological Properties:
A summary of the key chemical and biological properties of 10-Methyl-10-deazaaminopterin is provided in the table below. Data for the parent compound, 10-deazaaminopterin, and the widely used antifolate methotrexate (B535133) are included for comparison.
| Property | 10-Methyl-10-deazaaminopterin | 10-Deazaaminopterin | Methotrexate |
| IUPAC Name | (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid | (2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |
| Molecular Formula | C21H23N7O5 | C20H21N7O5 | C20H22N8O5 |
| Molecular Weight | 453.45 g/mol | 439.43 g/mol | 454.44 g/mol |
| SMILES | CC(Cc1cncc2c(N)nc(N)nc12)c1ccc(C(=O)N--INVALID-LINK--C(=O)O)cc1 | N=c1nc(N)c2ncc(CCc3ccc(C(=O)N--INVALID-LINK--C(=O)O)cc3)cn2c1N | CN(Cc1cncc2c(N)nc(N)nc12)c1ccc(C(=O)N--INVALID-LINK--C(=O)O)cc1 |
| Melting Point | Data not available | Data not available | 155-165 °C (decomposes) |
| Solubility | Data not available | Soluble in DMSO | Slightly soluble in water |
| DHFR Inhibition (L1210) | Similar to 10-deazaaminopterin | Potent inhibitor | Potent inhibitor |
| Antitumor Activity (%ILS vs L1210) | +235% | +178%[1] | +151%[1] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
10-Methyl-10-deazaaminopterin exerts its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By blocking DHFR, 10-Methyl-10-deazaaminopterin disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.
The signaling pathway illustrating the mechanism of action is depicted below:
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of 10-Methyl-10-deazaaminopterin.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
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Purified L1210 DHFR enzyme
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Dihydrofolate (DHF) solution
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NADPH solution
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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10-Methyl-10-deazaaminopterin stock solution (in DMSO)
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96-well UV-transparent microplate
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Microplate spectrophotometer
Procedure:
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Prepare serial dilutions of 10-Methyl-10-deazaaminopterin in the assay buffer.
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In a 96-well plate, add the diluted compound, NADPH solution, and DHFR enzyme solution.
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Include a positive control (without inhibitor) and a negative control (without enzyme).
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Incubate the plate at room temperature for 10 minutes.
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Initiate the reaction by adding the DHF solution to all wells.
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Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.
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Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor.
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Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
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L1210 murine leukemia cells
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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10-Methyl-10-deazaaminopterin
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well cell culture plate
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Microplate reader
Procedure:
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Seed L1210 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of 10-Methyl-10-deazaaminopterin and incubate for 48-72 hours.
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Add MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control cells.
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Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vivo Antitumor Activity in Murine Leukemia Model
This protocol describes the evaluation of the antitumor efficacy of 10-Methyl-10-deazaaminopterin in mice bearing L1210 leukemia.
Materials:
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Female BALB/c mice
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L1210 murine leukemia cells
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10-Methyl-10-deazaaminopterin
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Sterile saline solution (vehicle)
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Syringes and needles
Procedure:
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Inoculate mice intraperitoneally with 1 x 10^5 L1210 cells.
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Randomly divide the mice into control and treatment groups.
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On day 1 post-inoculation, begin treatment with intraperitoneal injections of 10-Methyl-10-deazaaminopterin at various dose levels. The control group receives the vehicle only.
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Administer treatment daily for a specified period (e.g., 5-9 days).
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Monitor the mice daily for signs of toxicity and record their survival time.
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Calculate the mean survival time for each group and determine the percentage increase in lifespan (%ILS) for the treated groups compared to the control group.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and evaluation of 10-Methyl-10-deazaaminopterin.
Conclusion
10-Methyl-10-deazaaminopterin is a highly effective antifolate agent that demonstrates superior antitumor activity compared to its parent compound, 10-deazaaminopterin, and the established drug, methotrexate, in preclinical models of leukemia.[1] Its potent inhibition of dihydrofolate reductase underscores its mechanism of action and its potential as a valuable candidate for further cancer research and drug development. The provided protocols and workflows offer a foundational framework for the continued investigation of this promising compound.
